molecular formula C13H18O2S B3379913 2-{[(4-Tert-butylphenyl)methyl]sulfanyl}acetic acid CAS No. 17874-35-0

2-{[(4-Tert-butylphenyl)methyl]sulfanyl}acetic acid

Cat. No.: B3379913
CAS No.: 17874-35-0
M. Wt: 238.35 g/mol
InChI Key: JMMFEXQBJKCYBD-UHFFFAOYSA-N
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Description

2-{[(4-Tert-butylphenyl)methyl]sulfanyl}acetic acid is an organic compound characterized by the presence of a sulfanyl group attached to an acetic acid moiety, with a tert-butylphenyl group providing steric bulk

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Tert-butylphenyl)methyl]sulfanyl}acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-tert-butylbenzyl chloride and thioglycolic acid.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 4-tert-butylbenzyl chloride is reacted with thioglycolic acid in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-{[(4-Tert-butylphenyl)methyl]sulfanyl}acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[(4-Tert-butylphenyl)methyl]sulfanyl}acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can participate in redox reactions, while the carboxylic acid moiety can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

    2-{[(4-Methylphenyl)methyl]sulfanyl}acetic acid: Similar structure but with a methyl group instead of a tert-butyl group.

    2-{[(4-Chlorophenyl)methyl]sulfanyl}acetic acid: Contains a chlorine atom on the phenyl ring.

    2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetic acid: Features a methoxy group on the phenyl ring.

Uniqueness: 2-{[(4-Tert-butylphenyl)methyl]sulfanyl}acetic acid is unique due to the steric bulk provided by the tert-butyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and biological systems.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2S/c1-13(2,3)11-6-4-10(5-7-11)8-16-9-12(14)15/h4-7H,8-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMFEXQBJKCYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200942
Record name 2-[[[4-(1,1-Dimethylethyl)phenyl]methyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17874-35-0
Record name 2-[[[4-(1,1-Dimethylethyl)phenyl]methyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17874-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[4-(1,1-Dimethylethyl)phenyl]methyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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